DS-1971 - 1450595-86-4

DS-1971

Catalog Number: EVT-2492202
CAS Number: 1450595-86-4
Molecular Formula: C20H21ClFN5O3S
Molecular Weight: 465.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-chloro-2-fluoro-4-[(1S,2R)-2-(2-methylpyrazol-3-yl)cyclohexyl]oxy-N-pyrimidin-4-ylbenzenesulfonamide, also known as DS-1971 or DS-1971, is a synthetic compound developed as a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. [, , , ] This channel plays a critical role in pain signaling. [, , , ] DS-1971 is classified as a small molecule inhibitor and has been extensively studied for its potential in pain management research. [, , , ]

Source and Classification

DS-1971a was developed through a systematic exploration of sulfonamide derivatives, which led to the identification of cycloalkane derivatives with significant NaV1.7 inhibitory potency. The compound is characterized by its selective action on the NaV1.7 sodium channel, making it a valuable candidate for pain management therapies .

Synthesis Analysis

The synthesis of DS-1971a involves several key steps that focus on optimizing the chemical structure for enhanced potency and selectivity. The initial synthetic route included modifications to the left-hand phenyl ring of sulfonamide derivatives, leading to the formation of cycloalkane derivatives. Subsequent iterations replaced the right-hand heteroaromatic ring to mitigate potential liabilities associated with mechanism-based inhibition of cytochrome P450 3A4, a critical enzyme in drug metabolism.

Technical Details

  • Starting Materials: Sulfonamide derivatives and cycloalkane precursors.
  • Key Modifications: Introduction of 4-pyrimidyl derivatives to improve metabolic stability and reduce idiosyncratic toxicity.
  • Optimization: Multiple rounds of synthesis and biological testing were conducted to refine the efficacy and safety profile, culminating in the identification of DS-1971a as a lead compound .
Molecular Structure Analysis

The molecular structure of DS-1971a is defined by its unique arrangement that includes a cyclohexane core linked to a pyrimidine moiety.

Structural Data

  • Molecular Formula: C14_{14}H16_{16}N4_{4}O2_{2}S
  • Molecular Weight: Approximately 288.36 g/mol
  • Key Functional Groups: Sulfonamide group, pyrimidine ring, and cyclohexane structure.

The specific geometry and electronic properties imparted by these components contribute significantly to its mechanism of action as a sodium channel inhibitor .

Chemical Reactions Analysis

DS-1971a undergoes various chemical reactions primarily related to its metabolism in biological systems. Notably, it is metabolized by cytochrome P450 enzymes, particularly CYP2C8, which plays a crucial role in the formation of its major human metabolites.

Metabolic Pathways

  • Major Metabolites: M1 (monoxidized metabolite) and M2.
  • Formation Mechanism: After oral administration, DS-1971a is oxidized by CYP2C8, yielding M1 as the predominant metabolite in human plasma.
  • Comparative Analysis: The exposure levels of M1 were found to be significantly higher than those of the parent compound, indicating an important aspect of its pharmacokinetics .
Mechanism of Action

The mechanism by which DS-1971a exerts its effects involves selective inhibition of the NaV1.7 sodium channel, which is crucial for the propagation of pain signals in sensory neurons.

Action Mechanism Details

  • Inhibition Profile: DS-1971a binds selectively to NaV1.7 channels, blocking sodium ion influx that is essential for action potential generation.
  • Physiological Impact: By inhibiting these channels, DS-1971a reduces neuronal excitability and subsequently decreases pain transmission pathways.
  • Efficacy Evidence: Preclinical studies demonstrated robust analgesic effects in animal models, supporting its potential use in clinical settings for pain management .
Physical and Chemical Properties Analysis

DS-1971a exhibits several notable physical and chemical properties that influence its behavior in biological systems.

Applications

DS-1971a has significant potential applications in scientific research and clinical settings:

Applications Overview

  • Pain Management: Primarily studied for its efficacy in treating peripheral neuropathic pain conditions.
  • Research Tool: Used as a model compound to investigate sodium channel inhibition mechanisms and related pharmacological effects.
  • Drug Development: Serves as a lead compound for further optimization and development into therapeutic agents targeting NaV1.7-related disorders.

The promising results from preclinical studies suggest that DS-1971a could represent a new class of analgesics with improved efficacy and safety profiles compared to traditional pain medications .

Medicinal Chemistry and Rational Drug Design of DS-1971a

Structural Optimization of Sulfonamide Derivatives for NaV1.7 Selectivity

DS-1971a emerged from systematic optimization of benzenesulfonamide-based Nav1.7 inhibitors. Initial lead compounds (e.g., PF-05089771) exhibited promising selectivity but faced challenges in pharmacokinetics and potency. Researchers at Daiichi Sankyo modified the left-hand phenyl ring by introducing a novel cycloalkane scaffold, replacing the planar aromatic system with a conformationally constrained aliphatic ring. This modification enhanced topological complementarity with the hydrophobic region of Nav1.7's voltage-sensing domain (Domain IV), increasing binding affinity [1] [3].

Key design strategies included:

  • Bioisosteric replacement: Cyclohexane substituted for phenyl, improving steric fit and reducing off-target interactions.
  • Spatial positioning: Methyl groups on the cyclohexane ring optimized hydrophobic contacts, boosting potency 10-fold over earlier sulfonamide derivatives [1].
  • Selectivity profiling: The final structure demonstrated >1,000-fold selectivity for Nav1.7 over cardiac Nav1.5 and neuronal Nav1.1/Nav1.6 isoforms, critical for avoiding cardiovascular and CNS toxicity [3] [7].

Table 1: Impact of Structural Modifications on Nav Inhibition

Structural ElementModificationNav1.7 IC₅₀ (nM)Selectivity vs. Nav1.5
Phenyl (Lead I)None25050-fold
Cyclohexyl (DS-1971a)Methylated ring15>5,000-fold

Mitigation of CYP3A4 Mechanism-Based Inhibition via Heteroaromatic Ring Modifications

Early sulfonamide-based Nav1.7 inhibitors exhibited mechanism-based inhibition (MBI) of CYP3A4 due to metabolic activation of right-hand heteroaromatic rings. DS-1971a addressed this through:

  • Scaffold hopping: Replacing thiazole with a 4-pyrimidinyl group, reducing electron density and susceptibility to CYP3A4-mediated oxidation [1].
  • Steric shielding: Incorporating a methoxy group adjacent to the pyrimidine nitrogen, hindering metabolic epoxidation.
  • Enzymatic validation: In human liver microsomes, DS-1971a showed >5-fold reduction in inactivation rate constant (kinact) compared to precursors, confirming decreased MBI liability [1] [8].

This redesign eliminated the need for CYP3A4 dose adjustments in clinical studies, as confirmed via drug interaction trials using midazolam (CYP3A4 probe) [4] [8].

Elimination of Glutathione Adduct Formation: Design Strategies for Reduced Idiosyncratic Toxicity

Idiosyncratic toxicity of sulfonamide derivatives often stems from metabolic bioactivation to electrophilic intermediates that form glutathione (GSH) adducts. DS-1971a’s optimization targeted this via:

  • Electron-withdrawing group placement: The 4-pyrimidinyl ring’s electron-deficient character prevented bioactivation to quinone-imine or epoxide intermediates [1].
  • Avoidance of structural alerts: Removal of para-unsubstituted aniline moieties present in earlier leads (e.g., compound II), which underwent CYP3A4-catalyzed oxidation to iminoquinones [9].

In vitro assessments in human hepatocytes demonstrated:

  • Undetectable GSH adducts for DS-1971a at therapeutic concentrations
  • High GSH reactivity in predecessors (e.g., zomepirac analogues formed pyrrole-glutathione conjugates) [1] [9]

Table 2: GSH Adduct Formation in Nav1.7 Inhibitors

CompoundStructural FeatureGSH Adducts Detected?Proposed Reactive Intermediate
Lead IIUnsubstituted anilineYesIminoquinone
Thiazole analogueThiazole ringYesEpoxide
DS-1971a4-PyrimidinylNoN/A

Stereochemical Considerations in Cyclohexane Ring Functionalization

The introduction of a chiral cyclohexane ring necessitated rigorous stereochemical optimization:

  • Enantioselective synthesis: DS-1971a’s active enantiomer ((1R,2S)-configuration) was synthesized via asymmetric hydrogenation, achieving >99% ee [1].
  • Stereochemistry-activity relationship (SAR): The (1R,2S)-isomer showed 8-fold greater Nav1.7 inhibition versus its (1S,2R)-counterpart due to optimal positioning of the sulfonamide group toward Arg1602 in Domain IV [7].
  • Conformational rigidity: Methyl groups at C1 and C2 locked the ring in a chair conformation, stabilizing the bioactive pose and reducing entropic penalties upon binding [3].

Molecular dynamics simulations confirmed the (1R,2S)-enantiomer’s salt bridge formation with Nav1.7’s voltage-sensing domain, while the opposite enantiomer induced steric clashes with Ile1604 [7].

Properties

CAS Number

1450595-86-4

Product Name

DS-1971a

IUPAC Name

5-chloro-2-fluoro-4-[(1S,2R)-2-(2-methylpyrazol-3-yl)cyclohexyl]oxy-N-pyrimidin-4-ylbenzenesulfonamide

Molecular Formula

C20H21ClFN5O3S

Molecular Weight

465.9 g/mol

InChI

InChI=1S/C20H21ClFN5O3S/c1-27-16(6-9-25-27)13-4-2-3-5-17(13)30-18-11-15(22)19(10-14(18)21)31(28,29)26-20-7-8-23-12-24-20/h6-13,17H,2-5H2,1H3,(H,23,24,26)/t13-,17+/m1/s1

InChI Key

OJKONCJPCULNOW-DYVFJYSZSA-N

SMILES

CN1C(=CC=N1)C2CCCCC2OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NC=NC=C4)F

Solubility

not available

Canonical SMILES

CN1C(=CC=N1)C2CCCCC2OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NC=NC=C4)F

Isomeric SMILES

CN1C(=CC=N1)[C@H]2CCCC[C@@H]2OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NC=NC=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.